molecular formula C22H26N2O2 B2971514 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one CAS No. 2415541-11-4

2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B2971514
CAS No.: 2415541-11-4
M. Wt: 350.462
InChI Key: GZFAGSYRYDHXCO-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is a complex organic compound that features a naphthalene moiety, an azetidine ring, and a cyclopentapyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a halogenated naphthalene derivative, followed by nucleophilic substitution with an alcohol to form the naphthalen-2-yloxy intermediate.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Formation of the Cyclopentapyrrole Moiety: This step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole structure.

    Coupling Reactions: The final step involves coupling the naphthalen-2-yloxy intermediate with the azetidine and cyclopentapyrrole moieties under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrogenated or ring-opened azetidine derivatives.

    Substitution: Functionalized naphthalene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the azetidine and cyclopentapyrrole structures could provide additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)-1-(3-azetidin-1-yl)ethan-1-one: Lacks the cyclopentapyrrole moiety, potentially altering its biological activity.

    1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one: Lacks the naphthalene moiety, which may affect its binding properties.

Uniqueness

The presence of both the naphthalene moiety and the cyclopentapyrrole structure in 2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one makes it unique compared to similar compounds. This combination of structural features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-22(15-26-21-9-8-16-4-1-2-5-17(16)10-21)24-13-20(14-24)23-11-18-6-3-7-19(18)12-23/h1-2,4-5,8-10,18-20H,3,6-7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFAGSYRYDHXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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